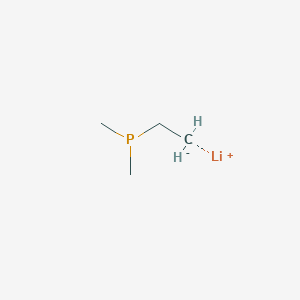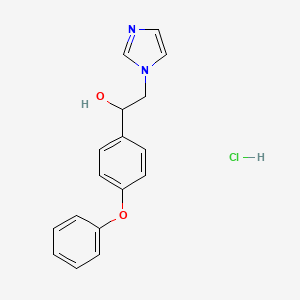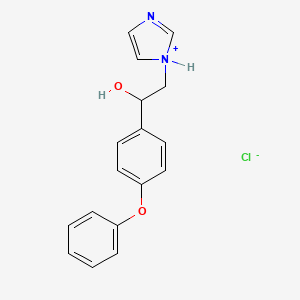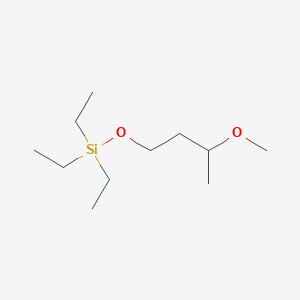
Triethyl(3-methoxybutoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(3-methoxybutoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 3-methoxybutoxy group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methoxybutoxy)silane typically involves the reaction of triethylsilane with 3-methoxybutanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
(C2H5)3SiH+CH3O(CH2)3OH→(C2H5)3SiO(CH2)3OCH3+H2
Catalysts such as platinum or palladium complexes are often used to facilitate this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions
Triethyl(3-methoxybutoxy)silane undergoes various chemical reactions, including:
Reduction: The Si-H bond in the compound can act as a reducing agent, facilitating the reduction of other compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Common reagents include strong acids or Lewis acids, which facilitate the transfer of hydride from silicon to the substrate.
Substitution: Reagents such as halogens or organometallic compounds can be used to replace the ethyl groups.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to promote the addition of the Si-H bond to alkenes or alkynes.
Major Products Formed
Reduction: The major products are typically the reduced forms of the substrates, such as alkanes or alcohols.
Substitution: The products depend on the substituents introduced, resulting in various organosilicon compounds.
Hydrosilylation: The products are silylated alkanes or alkenes, depending on the starting materials.
科学研究应用
Triethyl(3-methoxybutoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of Triethyl(3-methoxybutoxy)silane involves the reactivity of the Si-H bond. In reduction reactions, the Si-H bond donates a hydride ion to the substrate, resulting in the formation of a silicon-oxygen bond. In hydrosilylation reactions, the Si-H bond adds across unsaturated carbon-carbon bonds, forming a new silicon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
相似化合物的比较
Similar Compounds
Triethylsilane: Similar in structure but lacks the 3-methoxybutoxy group, making it less versatile in certain applications.
Trimethylsilane: Contains three methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Triphenylsilane: Contains three phenyl groups, which significantly alter its chemical properties and applications.
Uniqueness
Triethyl(3-methoxybutoxy)silane is unique due to the presence of the 3-methoxybutoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are required.
属性
CAS 编号 |
73993-19-8 |
|---|---|
分子式 |
C11H26O2Si |
分子量 |
218.41 g/mol |
IUPAC 名称 |
triethyl(3-methoxybutoxy)silane |
InChI |
InChI=1S/C11H26O2Si/c1-6-14(7-2,8-3)13-10-9-11(4)12-5/h11H,6-10H2,1-5H3 |
InChI 键 |
TZEVPAYFPVAYSG-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OCCC(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



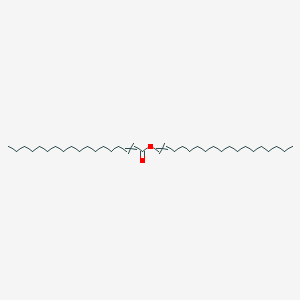
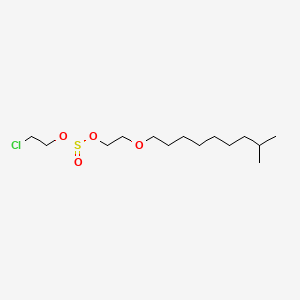
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
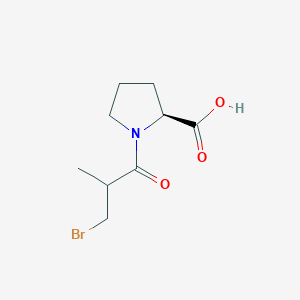
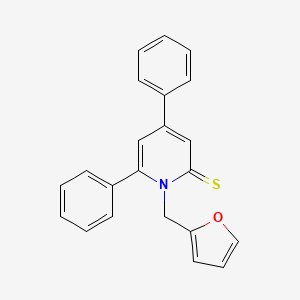



![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
